2-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid
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Overview
Description
2-[(E)-2-CYANO-2-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL]BENZOIC ACID is a complex organic compound that features a thiazole ring, a cyano group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-CYANO-2-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL]BENZOIC ACID typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Introduction of the Cyano Group: The cyano group is introduced through a cyanoacetylation reaction, where the thiazole derivative is treated with cyanoacetic acid under basic conditions.
Formation of the Benzoic Acid Moiety: The final step involves the coupling of the cyano-thiazole intermediate with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-CYANO-2-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL]BENZOIC ACID undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and benzoic acid derivatives.
Scientific Research Applications
2-[(E)-2-CYANO-2-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL]BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-CYANO-2-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL]BENZOIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-[(E)-2-CYANO-2-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL]BENZOIC ACID is unique due to its combination of a cyano group, thiazole ring, and benzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O2S/c1-9-8-19-13(16-9)11(7-15)6-10-4-2-3-5-12(10)14(17)18/h2-6,8H,1H3,(H,17,18)/b11-6+ |
InChI Key |
DRWPQTBTPQUBKP-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CC=CC=C2C(=O)O)/C#N |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=CC=C2C(=O)O)C#N |
Origin of Product |
United States |
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